N-phenyl-3-[(phenylcarbamoyl)amino]-4-thia-1,2-diazaspiro[4.5]dec-2-ene-1-carboxamide
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Overview
Description
N-phenyl-3-[(phenylcarbamoyl)amino]-4-thia-1,2-diazaspiro[45]dec-2-ene-1-carboxamide is a complex organic compound characterized by its spirocyclic structure Spirocyclic compounds are known for their unique three-dimensional architecture, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-[(phenylcarbamoyl)amino]-4-thia-1,2-diazaspiro[4.5]dec-2-ene-1-carboxamide typically involves multiple steps. One common method includes the oxidative cleavage of a precursor compound, followed by amine coupling and deprotection of protective groups. For example, the oxidative cleavage of tert-butyl 1-(furan-2-yl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-7-carboxylate can be followed by coupling with an amine and subsequent deprotection using hydrochloric acid in 1,4-dioxane .
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-[(phenylcarbamoyl)amino]-4-thia-1,2-diazaspiro[4.5]dec-2-ene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-phenyl-3-[(phenylcarbamoyl)amino]-4-thia-1,2-diazaspiro[4.5]dec-2-ene-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes or receptors, which could lead to the development of new therapeutic agents.
Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.
Biological Research: It is used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-phenyl-3-[(phenylcarbamoyl)amino]-4-thia-1,2-diazaspiro[4.5]dec-2-ene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Known for its inhibitory activity against specific inflammasomes.
N-(3,4-Dimethoxyphenyl)-4-oxo-2,3,7-triazaspiro[4.5]dec-1-ene-1-carboxamide: Another spirocyclic compound with potential therapeutic applications.
Uniqueness
N-phenyl-3-[(phenylcarbamoyl)amino]-4-thia-1,2-diazaspiro[4.5]dec-2-ene-1-carboxamide is unique due to its specific spirocyclic structure and the presence of both phenyl and carbamoyl groups. This combination imparts distinct chemical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H23N5O2S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-phenyl-2-(phenylcarbamoylamino)-1-thia-3,4-diazaspiro[4.5]dec-2-ene-4-carboxamide |
InChI |
InChI=1S/C21H23N5O2S/c27-18(22-16-10-4-1-5-11-16)24-19-25-26(21(29-19)14-8-3-9-15-21)20(28)23-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2,(H,23,28)(H2,22,24,25,27) |
InChI Key |
MTYFYYUWCBOLJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)N(N=C(S2)NC(=O)NC3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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